molecular formula C10H7BrN2O2 B15330373 2-Amino-8-bromoquinoline-3-carboxylic acid

2-Amino-8-bromoquinoline-3-carboxylic acid

Cat. No.: B15330373
M. Wt: 267.08 g/mol
InChI Key: RQHKQLSKAZHWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-8-bromoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of both amino and carboxylic acid functional groups in this compound makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-Amino-8-bromoquinoline-3-carboxylic acid, can be achieved through several established protocols. Some of the common methods include:

    Skraup Synthesis: This method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Doebner-Von Miller Synthesis: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.

    Pfitzinger Reaction: This method involves the reaction of isatin with ketones in the presence of a base.

    Friedländer Synthesis: This involves the condensation of 2-aminobenzaldehyde with ketones or aldehydes.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above-mentioned synthetic routes, optimized for yield and purity. The choice of method depends on factors such as availability of starting materials, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-bromoquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Nitroquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Aminoquinoline, thioquinoline, and alkoxyquinoline derivatives.

Scientific Research Applications

2-Amino-8-bromoquinoline-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-8-bromoquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The bromine atom can also participate in halogen bonding, further enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-8-bromoquinoline dihydrochloride: Similar structure but with a dihydrochloride salt form.

    8-Bromoquinoline-3-carboxylic acid: Lacks the amino group, making it less versatile in certain reactions.

Uniqueness

2-Amino-8-bromoquinoline-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide a wide range of reactivity and potential for forming complex molecules. The bromine atom also adds to its versatility by allowing for further functionalization through substitution reactions.

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

2-amino-8-bromoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H7BrN2O2/c11-7-3-1-2-5-4-6(10(14)15)9(12)13-8(5)7/h1-4H,(H2,12,13)(H,14,15)

InChI Key

RQHKQLSKAZHWOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N=C2C(=C1)Br)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.